molecular formula C21H19N5O2 B2866493 N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 2034448-95-6

N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B2866493
CAS No.: 2034448-95-6
M. Wt: 373.416
InChI Key: YEJRCKNXKDGQPV-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a complex organic compound that features a bipyridine moiety linked to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine and indazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: N-oxides of bipyridine.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Various substituted bipyridine and indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique catalytic and biological activities . The indazole core may interact with biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to its combination of bipyridine and indazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-methoxy-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-26-21(28-2)17-7-6-15(10-19(17)25-26)20(27)24-12-14-5-8-18(23-11-14)16-4-3-9-22-13-16/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRCKNXKDGQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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